5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10749052
InChI: InChI=1S/C26H31ClN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+
SMILES:
Molecular Formula: C26H31ClN2O4
Molecular Weight: 471.0 g/mol

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

VCID: VC10749052

Molecular Formula: C26H31ClN2O4

Molecular Weight: 471.0 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one -

Description

The compound 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule featuring a diverse array of functional groups. This includes a chlorophenyl group, a dimethylamino propyl chain, a propoxy-3-methylbenzoyl moiety, and a hydroxy-dihydro-pyrrolone core. Despite the lack of specific information on this exact compound in the provided search results, its structural components suggest potential applications in medicinal chemistry and organic synthesis due to its ability to interact with various biological targets.

Synthesis and Chemical Reactivity

The synthesis of such compounds typically involves multi-step organic reactions. Common steps may include:

  • Condensation Reactions: To form the pyrrolone core.

  • Substitution Reactions: To introduce the chlorophenyl and benzoyl groups.

  • Alkylation Reactions: To add the propoxy group.

Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions are commonly used.

Potential Applications

Given its structural diversity, this compound could have applications in medicinal chemistry, particularly in drug development. The presence of multiple functional groups allows it to interact with various biological targets, which could be beneficial for designing drugs with specific pharmacological profiles.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-oneC26H31ClN2O4Isopropoxy instead of propoxy
4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-oneC23H25ClN2O3Methylphenyl and chlorobenzoyl groups
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-oneC23H25ClN2O3Methylbenzoyl group
Product Name 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Molecular Formula C26H31ClN2O4
Molecular Weight 471.0 g/mol
IUPAC Name (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
Standard InChI InChI=1S/C26H31ClN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+
Standard InChIKey ITKWPVLOLOFGLS-ZNTNEXAZSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C
Canonical SMILES CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C
PubChem Compound 5733388
Last Modified Aug 24 2023

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